Cas no 1261453-29-5 (Methyl 2-(3-bromo-4-methylphenyl)acetate)

Methyl 2-(3-bromo-4-methylphenyl)acetate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable molecular structure, facilitating controlled reactions in cross-coupling and substitution processes. The presence of both bromo and methyl substituents on the phenyl ring enhances its reactivity in electrophilic and nucleophilic transformations. The ester group provides versatility for further functionalization, such as hydrolysis or reduction. This compound is particularly useful in constructing complex molecules due to its balanced reactivity and selectivity. High purity grades ensure consistent performance in research and industrial settings. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl 2-(3-bromo-4-methylphenyl)acetate structure
1261453-29-5 structure
商品名:Methyl 2-(3-bromo-4-methylphenyl)acetate
CAS番号:1261453-29-5
MF:C10H11BrO2
メガワット:243.097142457962
CID:4691881
PubChem ID:75481809

Methyl 2-(3-bromo-4-methylphenyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3-bromo-4-methylphenyl)acetate
    • NE24269
    • Methyl 2-(3-bromo-4-methylphenyl)acetate
    • インチ: 1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
    • InChIKey: AVYUTZOUDJUCGB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • トポロジー分子極性表面積: 26.3

Methyl 2-(3-bromo-4-methylphenyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-160254-0.1g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
0.1g
$298.0 2023-05-26
Enamine
EN300-160254-0.05g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
0.05g
$200.0 2023-05-26
TRC
M294698-100mg
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5
100mg
$ 320.00 2022-06-04
Enamine
EN300-160254-2.5g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
2.5g
$1680.0 2023-05-26
1PlusChem
1P01AVJZ-250mg
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
250mg
$588.00 2024-07-09
1PlusChem
1P01AVJZ-2.5g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
2.5g
$2139.00 2024-07-09
Aaron
AR01AVSB-5g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
5g
$3442.00 2023-12-16
Enamine
EN300-160254-0.25g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
0.25g
$425.0 2023-05-26
Enamine
EN300-160254-1.0g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
1g
$857.0 2023-05-26
Enamine
EN300-160254-10.0g
methyl 2-(3-bromo-4-methylphenyl)acetate
1261453-29-5 95%
10g
$3683.0 2023-05-26

Methyl 2-(3-bromo-4-methylphenyl)acetate 関連文献

Methyl 2-(3-bromo-4-methylphenyl)acetateに関する追加情報

Methyl 2-(3-bromo-4-methylphenyl)acetate: A Comprehensive Overview

Methyl 2-(3-bromo-4-methylphenyl)acetate, also known by its CAS number 1261453-29-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a methyl group, an acetyl group, and a brominated aromatic ring. The combination of these functional groups makes it an ideal candidate for use in synthesis reactions, particularly in the pharmaceutical and agrochemical industries.

Recent studies have highlighted the potential of Methyl 2-(3-bromo-4-methylphenyl)acetate in the development of novel drug candidates. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, leveraging its brominated aromatic ring for nucleophilic substitution reactions. This approach has shown promise in creating compounds with enhanced pharmacokinetic properties, making it a valuable tool in drug discovery.

The synthesis of Methyl 2-(3-bromo-4-methylphenyl)acetate typically involves a multi-step process that begins with the bromination of toluene derivatives. The subsequent acetylation step introduces the acetyl group, which plays a critical role in stabilizing the molecule and enhancing its reactivity. This compound is also known for its stability under various reaction conditions, making it suitable for large-scale production.

In terms of applications, Methyl 2-(3-bromo-4-methylphenyl)acetate has found extensive use in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents. Its ability to undergo various coupling reactions has made it a popular choice among chemists for constructing complex molecular frameworks. Additionally, this compound has been employed in the development of agrochemicals, where its brominated aromatic ring contributes to the design of more effective pesticides and herbicides.

Recent advancements in green chemistry have also brought attention to the environmental impact of synthesizing and using Methyl 2-(3-bromo-4-methylphenyl)acetate. Researchers are exploring more sustainable methods to produce this compound, such as using renewable feedstocks and optimizing reaction conditions to minimize waste. These efforts align with global initiatives to promote environmentally friendly chemical practices.

The unique properties of Methyl 2-(3-bromo-4-methylphenyl)acetate make it a valuable asset in both academic and industrial settings. Its role as an intermediate in organic synthesis continues to expand as new applications are discovered. With ongoing research and development, this compound is poised to play an even greater role in advancing chemical science and technology.

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Amadis Chemical Company Limited
(CAS:1261453-29-5)Methyl 2-(3-bromo-4-methylphenyl)acetate
A939337
清らかである:99%
はかる:1g
価格 ($):551.0